1-(4-Methyl-1,2,5-thiadiazol-3-yl)ethanone

Description

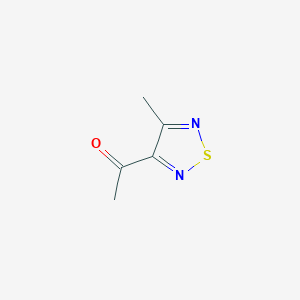

1-(4-Methyl-1,2,5-thiadiazol-3-yl)ethanone is a heterocyclic ketone featuring a 1,2,5-thiadiazole ring substituted with a methyl group at position 4 and an acetyl group at position 2. This compound is of interest in medicinal and synthetic chemistry due to the electron-withdrawing nature of the thiadiazole ring, which enhances reactivity in nucleophilic additions and cyclocondensation reactions . Its structural framework serves as a precursor for synthesizing bioactive molecules, including antimicrobial and antitumor agents .

Properties

Molecular Formula |

C5H6N2OS |

|---|---|

Molecular Weight |

142.18 g/mol |

IUPAC Name |

1-(4-methyl-1,2,5-thiadiazol-3-yl)ethanone |

InChI |

InChI=1S/C5H6N2OS/c1-3-5(4(2)8)7-9-6-3/h1-2H3 |

InChI Key |

OSHIQXIEVBAUKQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NSN=C1C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methyl-1,2,5-thiadiazol-3-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 4-methyl-1,2,5-thiadiazole with ethanoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methyl-1,2,5-thiadiazol-3-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield thiadiazole derivatives with reduced functional groups.

Substitution: Nucleophilic substitution reactions can occur at the methyl group or the ethanone moiety, leading to the formation of various substituted thiadiazole derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced thiadiazole derivatives.

Substitution: Substituted thiadiazole derivatives with various functional groups.

Scientific Research Applications

Biology: Thiadiazole derivatives have shown promising antimicrobial, antifungal, and antiviral activities, making them potential candidates for drug development.

Medicine: The compound and its derivatives are being investigated for their potential use as therapeutic agents for various diseases, including cancer and infectious diseases.

Industry: Thiadiazoles are used in the production of agrochemicals, dyes, and polymers due to their stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(4-Methyl-1,2,5-thiadiazol-3-yl)ethanone involves its interaction with specific molecular targets and pathways . The compound can inhibit the activity of certain enzymes or proteins, leading to disruption of cellular processes. For example, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or interference with DNA replication. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Thiadiazole Derivatives with Varied Substituents

Ethyl 5-((1-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate (9b)

- Structure : Combines a 1,3,4-thiadiazole core with triazole and phenyl groups.

- Synthesis: Formed via reaction of hydrazinecarbodithioate derivatives with hydrazonoyl chlorides in ethanolic triethylamine .

- Key Differences : The phenyl and triazole substituents increase steric bulk compared to the simpler methyl group in the target compound. This reduces solubility in polar solvents but enhances π-π stacking interactions in biological systems .

2-(Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-1-(1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethan-1-one

- Structure : Features a fused benzothiazole-triazole system and a methoxyphenyl-pyrrole group.

- Properties: The extended conjugation increases molar mass (448.56 g/mol) and density (1.39 g/cm³) compared to the target compound.

1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone

Oxadiazole Analogs

1-(4-Methyl-1,2,5-oxadiazol-3-yl)ethanone

- Structure : Replaces the sulfur atom in the thiadiazole ring with oxygen.

- Reactivity : The oxadiazole ring is less electron-withdrawing than thiadiazole, reducing electrophilicity at the ketone group. This results in slower reaction kinetics in nucleophilic additions .

- Safety Profile : Classified under GHS revision 8 as hazardous upon inhalation, requiring stringent handling protocols .

1-[1-(4-Amino-1,2,5-oxadiazol-3-yl)-4-methyl-1H-1,2,3-triazol-5-yl]ethanone

- Structure: Integrates an amino-oxadiazole and triazole system.

- Applications: The amino group facilitates hydrogen bonding, making it a candidate for enzyme inhibition studies .

Fluorinated and Sulfonated Derivatives

2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone

- Structure : Contains fluorophenyl and sulfonyl groups.

- Electronic Effects : The electron-withdrawing fluorine and sulfonyl groups enhance acidity (predicted pKa ~0.57) compared to the methyl-substituted target compound .

1-(2,3,4-Trifluoro-5-methylphenyl)ethanone

- Structure : A trifluoromethylphenyl analog.

- Synthesis : Produced via Friedel-Crafts acylation of polyfluoroarenes, showcasing regioselectivity differences due to fluorine's directing effects .

Biological Activity

1-(4-Methyl-1,2,5-thiadiazol-3-yl)ethanone is a compound belonging to the thiadiazole family, which is known for its diverse biological activities. The structural features of thiadiazoles contribute to their interaction with various biological targets, making them significant in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Structural Characteristics

This compound features a thiadiazole ring that is substituted with a methyl group and an ethanone moiety. The presence of the thiadiazole ring enhances its ability to interact with biomolecules due to its electron-withdrawing properties and aromaticity.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. For instance, compounds derived from 1,3,4-thiadiazole have shown significant antibacterial and antifungal activities. Studies indicate that modifications in the thiadiazole structure can enhance these properties:

- Antibacterial Activity : Research has demonstrated that certain thiadiazole derivatives exhibit potent antibacterial effects against Gram-positive and Gram-negative bacteria. For example, derivatives with electron-withdrawing groups have shown improved efficacy against resistant strains.

- Antifungal Activity : Thiadiazole compounds have also been effective against various fungal pathogens. The mechanism often involves disruption of fungal cell membranes or inhibition of specific enzymes crucial for fungal survival.

Anticancer Properties

The anticancer potential of thiadiazoles has been explored in various studies. Thiadiazole derivatives have been reported to induce apoptosis in cancer cells through multiple pathways:

- Mechanism of Action : Many derivatives act by inhibiting cell proliferation and inducing cell cycle arrest. For instance, compounds targeting the PI3K/Akt signaling pathway have shown promising results in reducing tumor growth in vitro and in vivo.

Anti-inflammatory Effects

Thiadiazoles are also recognized for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2:

- Case Study : A study involving a novel thiadiazole derivative demonstrated significant reduction in carrageenan-induced paw edema in rats, indicating its potential as an anti-inflammatory agent.

Research Findings and Case Studies

| Study | Activity Assessed | Findings |

|---|---|---|

| Sarafroz et al., 2019 | Anticonvulsant | Several thiadiazole derivatives showed high potency in animal models at low doses (30 mg/kg) with minimal toxicity. |

| Gowda et al., 2020 | Antimicrobial | Reported broad-spectrum activity against both bacterial and fungal pathogens with MIC values significantly lower than standard antibiotics. |

| Skrzypek et al., 2021 | Neuroprotective | Identified neuroprotective effects through antioxidant mechanisms, suggesting potential for treating neurodegenerative diseases. |

The biological activity of this compound can be attributed to several key mechanisms:

- Interaction with Biomolecules : The compound can form stable complexes with proteins and nucleic acids due to its aromatic nature.

- Enzyme Inhibition : Many thiadiazoles act as enzyme inhibitors, affecting metabolic pathways crucial for cell survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.